Cas no 1793003-50-5 (11-O-Siamenoside I)

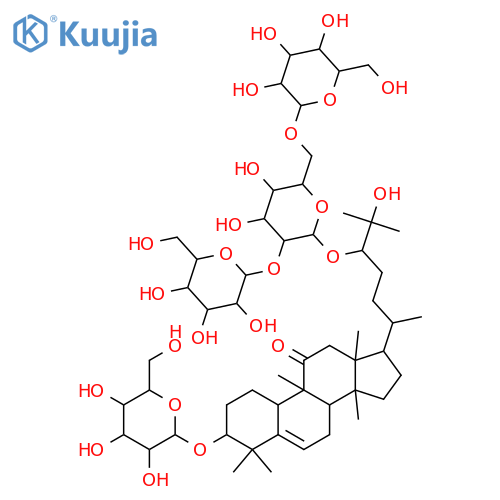

11-O-Siamenoside I structure

商品名:11-O-Siamenoside I

CAS番号:1793003-50-5

MF:C54H90O24

メガワット:1123.27802038193

CID:4670784

11-O-Siamenoside I 化学的及び物理的性質

名前と識別子

-

- 11-O-Siamenoside I

- 19-Norlanost-5-en-11-one, 24-[(O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranosyl)oxy]-3-(β-D-glucopyranosyloxy)-25-hydroxy-9-methyl-, (3β,9β,10α,24R)-

- 11-Oxo-siamenosideI

-

- インチ: 1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3

- InChIKey: LHUSGDBAZGIAEJ-UHFFFAOYSA-N

- ほほえんだ: CC(C1C2(C(C3C(C(C2)=O)(C)C2CCC(C(C2=CC3)(C)C)OC2C(O)C(O)C(O)C(CO)O2)(C)CC1)C)CCC(C(O)(C)C)OC1C(OC2C(O)C(O)C(O)C(CO)O2)C(O)C(O)C(COC2C(O)C(O)C(O)C(CO)O2)O1

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- ふってん: 1180.3±65.0 °C(Predicted)

- 酸性度係数(pKa): 12.82±0.70(Predicted)

11-O-Siamenoside I 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O85170-1mg |

11-O-Siamenoside I |

1793003-50-5 | 1mg |

¥4502.0 | 2021-09-08 |

11-O-Siamenoside I 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

1793003-50-5 (11-O-Siamenoside I) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 307-59-5(perfluorododecane)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:1793003-50-5)11-O-Siamenoside I

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ